molecular formula C7H5N3O4 B14630832 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55679-62-4

5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14630832
CAS No.: 55679-62-4
M. Wt: 195.13 g/mol
InChI Key: KAAOSZNTRXSBPU-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the construction of the oxazole ring followed by the introduction of the nitro and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate can yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has been reported for the construction of similar oxazole-based compounds .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55679-62-4

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

5-methyl-6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H5N3O4/c1-3-4(10(12)13)2-5-6(8-3)9-7(11)14-5/h2H,1H3,(H,8,9,11)

InChI Key

KAAOSZNTRXSBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2

Origin of Product

United States

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